molecular formula C25H24N4O4 B6480080 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941009-01-4

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B6480080
CAS RN: 941009-01-4
M. Wt: 444.5 g/mol
InChI Key: OYDMRTWFPSOWDD-FMIVXFBMSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, an oxazole ring, and methoxy groups . It’s worth noting that piperazine derivatives have been studied for their potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds often come with safety precautions. For example, one related compound has a GHS07 pictogram and a warning signal word, indicating that it may be harmful if swallowed .

Future Directions

The future directions for this compound could involve further investigation into its potential therapeutic effects, particularly its interaction with alpha1-adrenergic receptors . This could involve in silico docking and molecular dynamics simulations, binding data analysis, and absorption, distribution, metabolism, and excretion (ADME) calculations .

properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-20-10-7-19(8-11-20)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(33-25)12-9-18-5-3-4-6-22(18)32-2/h3-12H,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMRTWFPSOWDD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile

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